4,4'-Bis(bromomethyl)-2,2'-bipyridine

Vue d'ensemble

Description

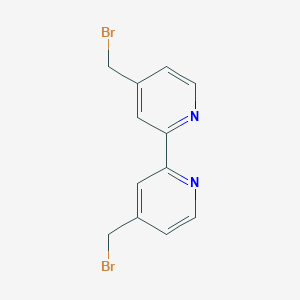

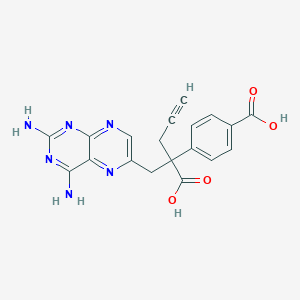

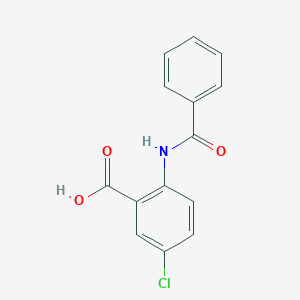

“4,4’-Bis(bromomethyl)-2,2’-bipyridine” is a chemical compound with the molecular formula C12H10Br2N2 . It appears as a white solid .

Synthesis Analysis

The synthesis of “4,4’-Bis(bromomethyl)-2,2’-bipyridine” involves heating a mixture of 4,4’-bis(bromoethyl)biphenyl and P(OEt)3 at 150°C for 12 hours under N2 . The mixture is then purified over silica gel column chromatography using ethyl acetate as an eluant .

Molecular Structure Analysis

The molecular weight of “4,4’-Bis(bromomethyl)-2,2’-bipyridine” is 340.05 g/mol . Its structure consists of two pyridine rings connected by a carbon chain with bromomethyl groups at the 4,4’ positions .

Physical And Chemical Properties Analysis

“4,4’-Bis(bromomethyl)-2,2’-bipyridine” has a density of 1.6±0.1 g/cm3, a boiling point of 399.8±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 76.1±0.3 cm3 . It is soluble in common organic solvents such as ethanol, DMF, and dichloromethane .

Applications De Recherche Scientifique

Synthesis of Chiral Bipyridine Derivatives

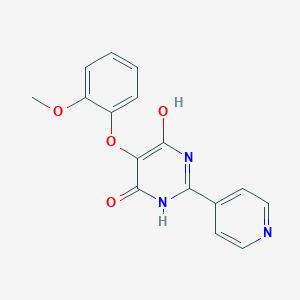

- 4,4'-Bis(bromomethyl)-2,2'-bipyridine has been used to synthesize C2 symmetric chiral bipyridine derivatives. These derivatives have applications in asymmetric catalysis, demonstrating their potential in organic synthesis (Ward et al., 2002).

Catalysis and Ligand Synthesis

- This compound serves as a precursor for synthesizing various ligands and catalysts. For instance, its reaction with amino alcohols derived from L-tyrosine leads to the formation of diaminodiols, which are further used to create oxazaborolidines. These are effective catalysts in asymmetric reduction processes, showcasing their significance in catalytic chemistry (Ward et al., 2002).

Photophysical and Electrochemical Applications

- Complexes formed with this compound are studied for their photophysical and electrochemical properties. These studies contribute to the understanding of molecular interactions in supramolecular species, potentially influencing the development of photoelectrochemical cells (Cola et al., 1993).

Solar Energy Conversion

- Derivatives of 4,4'-Bis(bromomethyl)-2,2'-bipyridine are used in dye-sensitized solar cells. These derivatives, as part of ruthenium complexes, enhance the efficiency of solar energy conversion, indicating their importance in renewable energy technologies (Klein et al., 2004).

Polymerization Processes

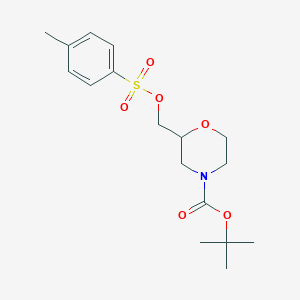

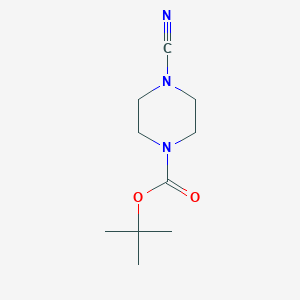

- The compound is also integral in the synthesis of polymers. Its derivatives serve as initiators in atom transfer radical polymerization, leading to the formation of polymers with controlled molecular weights. This application is significant in materials science and polymer chemistry (Levy et al., 2000).

Extraction of Metal Ions

- In supercritical fluid extraction, derivatives of 4,4'-Bis(bromomethyl)-2,2'-bipyridine are used as chelating ligands for metal ions. This application is vital in environmental chemistry and resource recovery (Wang et al., 2009).

Safety and Hazards

“4,4’-Bis(bromomethyl)-2,2’-bipyridine” is classified as Acute toxicity, Oral (Category 4), H302; Skin corrosion (Category 1B), H314; Serious eye damage (Category 1), H318; Short-term (acute) aquatic hazard (Category 1), H400; Long-term (chronic) aquatic hazard (Category 1), H410 . It is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects .

Propriétés

IUPAC Name |

4-(bromomethyl)-2-[4-(bromomethyl)pyridin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2N2/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMRHOMYGPXALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CBr)C2=NC=CC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

134457-15-1 | |

| Record name | 2,2′-Bipyridine, 4,4′-bis(bromomethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134457-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

342.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Bis(bromomethyl)-2,2'-bipyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 4,4'-Bis(bromomethyl)-2,2'-bipyridine and how does it contribute to its reactivity?

A1: 4,4'-Bis(bromomethyl)-2,2'-bipyridine (molecular formula: C12H10Br2N2, molecular weight: 342.04 g/mol) is a symmetrical molecule featuring two bromomethyl groups (-CH2Br) at the 4 and 4' positions of the 2,2'-bipyridine core. This structure is confirmed by various spectroscopic techniques, including NMR and FT-IR. [] The presence of the bromomethyl groups makes it highly reactive as a synthetic building block. These groups are susceptible to nucleophilic substitution reactions, allowing for the facile attachment of various functional groups to the bipyridine scaffold. [, ]

Q2: How does 4,4'-Bis(bromomethyl)-2,2'-bipyridine facilitate the synthesis of chiral catalysts and what are their applications?

A2: The symmetrical structure and reactivity of 4,4'-Bis(bromomethyl)-2,2'-bipyridine make it an ideal starting material for synthesizing C2 symmetric chiral ligands. For instance, it reacts with chiral molecules like (4R,5R)-1-propanoyl-4,5-diphenylimidazolidinone or amino alcohols derived from L-tyrosine to yield C2 symmetric bipyridine derivatives. [] These derivatives can be further complexed with metals like boron to generate chiral oxazaborolidines. These oxazaborolidines are effective catalysts for asymmetric reductions, achieving high enantiomeric excesses in reactions like the asymmetric reduction of acetophenone. []

Q3: Can 4,4'-Bis(bromomethyl)-2,2'-bipyridine be used to synthesize ligands for metal complexes and what are their potential applications?

A3: Yes, 4,4'-Bis(bromomethyl)-2,2'-bipyridine is highly valuable for synthesizing ligands that can coordinate with various metal ions. One example is its reaction with 4,5-diazafluoren-9-oxime, 9-(2-hydroxy)phenylimino-4,5-diazafluorene, and 9-(4-hydroxy)phenylimino-4,5-diazafluorene to create heterotopic ligands containing both 4,5-diazafluorene and 2,2′-bipyridine units. [] These ligands can form trinuclear Ru(II) complexes with interesting photophysical and electrochemical properties. These complexes exhibit metal-to-ligand charge-transfer absorption and characteristic luminescence, making them potentially useful in areas like photocatalysis and sensing applications. []

Q4: How does the introduction of fluorine atoms into ligands derived from 4,4'-Bis(bromomethyl)-2,2'-bipyridine affect their properties and applications?

A4: Introducing perfluoroalkyl groups onto the bipyridine scaffold via reactions with 4,4'-Bis(bromomethyl)-2,2'-bipyridine yields ligands with altered solubility profiles. [] These fluorinated ligands, when complexed with palladium, demonstrate high catalytic activity in Heck reactions and can be recycled multiple times without significant loss of activity. [] Importantly, increasing the fluorine content to approximately 60% enhances the ligand's affinity for fluorous solvents, enabling their use in fluorous biphasic systems (FBS). [] This property allows for efficient catalyst recovery and product separation in organic synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B168806.png)